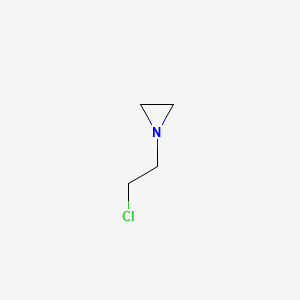
6-Fluoro-N,N-diethyltryptamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neuroscience Research
6-Fluorodiethyltryptamine has been studied for its potential effects on the brain and nervous system. It acts as a partial agonist at the 5-HT2A receptor , which is implicated in various neurological processes. Research has explored its impact on neural activity, particularly in relation to consciousness and altered states induced by psychedelics .
Pharmacology
In pharmacological studies, 6-Fluorodiethyltryptamine has been used as an active placebo in clinical trials of psychedelic drugs due to its similar physiological effects without the psychedelic experience . This has helped in understanding the pharmacodynamics of hallucinogens and their potential therapeutic applications .
Biochemistry
Biochemical research has investigated the metabolic pathways of tryptamine derivatives, including 6-Fluorodiethyltryptamine. Studies have focused on its role in serotonin metabolism and the potential implications for mood and behavior disorders .
Clinical Trials
Although not widely reported in clinical trials, 6-Fluorodiethyltryptamine’s role as a non-hallucinogenic analogue makes it a compound of interest for studying the therapeutic potential of 5-HT2A receptor agonists without the associated psychedelic effects .
Therapeutic Potential
Recent research into compounds like 6-Fluorodiethyltryptamine has shown that non-psychedelic 5-HT2A agonists can have various useful applications, including potential therapeutic roles in treating disorders of the central nervous system .
Forensic Chemistry
6-Fluorodiethyltryptamine is categorized as a tryptamine and is used as an analytical reference standard in forensic applications. Its identification and quantification are crucial in toxicology studies and legal cases involving substance abuse .
Wirkmechanismus
Target of Action
6-Fluoro-N,N-diethyltryptamine, also known as 6-Fluorodiethyltryptamine or 6-Fluoro-DET, is a substituted tryptamine derivative . Its primary target is the 5-HT 2A receptor , a type of serotonin receptor .
Mode of Action
6-Fluoro-DET acts as a partial agonist at the 5-HT 2A receptor
Biochemical Pathways
Its action on the 5-ht 2a receptor suggests it may influence serotonin signaling pathways
Pharmacokinetics
As a tryptamine derivative, it is likely to be absorbed and distributed in the body in a manner similar to other tryptamines .
Result of Action
This has led to its use as an active placebo in early clinical trials of psychedelic drugs .
Action Environment
Like other tryptamines, its effects may be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2/c1-3-17(4-2)8-7-11-10-16-14-9-12(15)5-6-13(11)14/h5-6,9-10,16H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWUTEXLVPDNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345652 | |
| Record name | N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N,N-diethyltryptamine | |
CAS RN |
2836-69-3 | |
| Record name | 6-Fluoro-N,N-diethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-FLUORO-N,N-DIETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZD2XR6YPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-FDET differ from other hallucinogens in its observed effects?
A1: While 6-FDET induces autonomic symptoms and mood changes typical of hallucinogens, it doesn't seem to cause the same perceptual and thinking disturbances. [] This unique characteristic makes it potentially useful as an active placebo in clinical research, allowing researchers to differentiate between drug-specific effects and those related to the experience of taking a psychoactive substance.
Q2: What behavioral effects were observed in rats administered 6-FDET?
A2: Research indicates that 6-FDET has a rapid and short-lived inhibitory effect on drinking behavior and water-motivated tasks in rats. [] This suggests that 6-FDET might influence reward pathways or motivation-related brain regions. Interestingly, the study found no evidence of 6-FDET impacting the acquisition of conditioned suppression, a form of learning. [] This implies that the drug's effects might be specific to certain behavioral domains.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one](/img/structure/B1220208.png)
![methyl 2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1220209.png)

![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)
![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)



